3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-6-2-1-4-14(17)7-8-18(23)22-12-15-5-3-10-21-19(15)16-9-11-24-13-16/h1-6,9-11,13H,7-8,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKSGZWDMZDEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and thiophenyl-pyridinyl intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Details
- Molecular Formula : C19H17FN2OS
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a fluorophenyl group, a thiophenyl-pyridine moiety, and an amide functional group, which are critical for its biological activity.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant antitumor and antimicrobial activities. For instance, derivatives containing amide linkages have been shown to interact effectively with biological targets, leading to promising anticancer effects.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various amide derivatives, including those with pyridine and thiophene groups. The results demonstrated that these compounds could inhibit the growth of cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer) at micromolar concentrations, suggesting that the compound may possess similar therapeutic potential .
Agrochemical Applications
The compound's structure suggests potential as an agrochemical , particularly in the development of fungicides or insecticides. Research on related compounds has shown effective antifungal activity against pathogens affecting crops.
Case Study: Antifungal Activity
In a comparative study, several amide derivatives were synthesized and tested against common fungal pathogens. Compounds with similar structural features demonstrated notable antifungal activities, inhibiting growth at concentrations as low as 50 μg/ml against species such as Botrytis cinerea and Sclerotinia sclerotiorum . This highlights the potential application of 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide in crop protection.
Material Science
The unique electronic properties of the thiophene and pyridine rings may also lend themselves to applications in organic electronics . These compounds can be utilized in the development of organic semiconductors or sensors due to their ability to form charge-transfer complexes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Propanamide Derivatives
Key Observations :
- Pyridine Substitutions : Derivatives like compounds 42 and 45 () prioritize bulky alkoxy groups (e.g., hexyloxy, cyclopentylmethoxy) and trifluoromethyl (-CF₃) on the pyridine ring, enhancing lipophilicity. In contrast, the main compound uses a thiophene group, which may improve π-π stacking interactions .
- Amide Linker : Most analogs retain the propanamide backbone, but substituents on the phenyl ring (e.g., 3-fluoro-4-(methylsulfonamido) in TRPV1 antagonists) influence target specificity .
- Therapeutic Implications: While the main compound’s activity is unspecified, fentanyl analogs () highlight structural versatility, where minor substitutions shift pharmacological profiles from TRPV1 modulation to opioid receptor targeting .
Key Observations :
- Yield and Purity : TRPV1 antagonists (e.g., compound 42, 44% yield; compound 45, 70% yield) demonstrate moderate-to-high synthetic efficiency under optimized conditions .
- Melting Points : Higher melting points (e.g., 112–114°C for compound 45) correlate with crystalline solid states, suggesting favorable stability for pharmaceutical formulation .
- Molecular Weight : The main compound (340.41 g/mol) falls within the typical range for small-molecule drugs, aligning with Lipinski’s rule of five .
Biological Activity
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: Approximately 300.38 g/mol
- Solubility: Soluble in organic solvents, with limited solubility in water.
- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 5 µM to 20 µM depending on the specific type of cancer cells tested .
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression.
- Induction of Apoptosis: Evidence suggests that it activates apoptotic pathways, leading to increased apoptosis in cancer cells.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 125 µg/mL against various bacterial strains .
Study 1: Anticancer Efficacy
In a recent study, the compound was tested against human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analyses confirming an increase in early and late apoptotic cells .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings indicated that at a concentration of 50 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiophene-Pyridine Derivative: Utilizing coupling reactions such as Suzuki or Buchwald-Hartwig amination.
- Acylation Reaction: The final step involves acylation of the amine with propanoyl chloride to form the desired amide.
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for synthesizing 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the fluorophenyl and thiophene-pyridine moieties. Key steps include:
- Amide coupling : Reacting 3-(2-fluorophenyl)propanoic acid with (2-(thiophen-3-yl)pyridin-3-yl)methanamine using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Intermediate purification : Column chromatography or recrystallization to isolate the final product.
- Yield optimization : Adjusting stoichiometry, temperature (typically 0–25°C), and solvent polarity .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : and NMR confirm proton environments and carbon frameworks, with fluorophenyl signals appearing as doublets (δ 7.2–7.8 ppm) and thiophene protons as distinct aromatic patterns (δ 7.0–7.5 ppm) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 381.1) .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during scale-up?
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of the amide bond) .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings of thiophene-pyridine intermediates .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility .
Q. How does the compound’s 3D conformation influence its interaction with biological targets?
- X-ray crystallography : Resolve bond angles and torsional strains; fluorophenyl-thiophene dihedral angles >30° may hinder target binding .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina; prioritize poses with hydrogen bonds to the amide group .
- Dynamic simulations : MD simulations (AMBER/CHARMM) to assess conformational stability in aqueous vs. lipid environments .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity validation : Use HPLC (>98% purity) to exclude batch-to-batch impurities affecting activity .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to identify pharmacophores .
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- QSAR modeling : Use Gaussian or Schrödinger to correlate electronic parameters (HOMO/LUMO, logP) with bioactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl for lipophilicity, thiophene for π-π stacking) .
- DFT calculations : Analyze transition states in proposed reaction mechanisms (e.g., amidation) to guide synthetic modifications .
Q. How can degradation pathways be analyzed under physiological conditions?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, then monitor via LC-MS .
- Metabolite identification : Incubate with liver microsomes; use HR-MS/MS to detect hydroxylated or demethylated products .
- Stability studies : Accelerated stability testing (40°C/75% RH) over 4 weeks to assess shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
